3-(Chloromethyl)-3-(iodomethyl)oxetane

描述

Significance of Oxetane (B1205548) Ring Systems in Advanced Chemical Synthesis

Oxetanes, which are four-membered cyclic ethers, have garnered considerable interest in the field of chemical sciences. acs.org They represent a unique combination of stability, making them valuable motifs in medicinal chemistry, and reactivity, which allows them to serve as versatile intermediates in synthesis. acs.orgresearchgate.net The inherent ring strain of approximately 106 kJ/mol, comparable to that of epoxides, facilitates ring-opening reactions, which is a key aspect of their synthetic utility. nih.gov

In medicinal chemistry, the oxetane ring is recognized as a valuable structural component. It can act as an isostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties in drug candidates. researchgate.netnih.gov The incorporation of an oxetane moiety can enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.org The three-dimensional and polar nature of the oxetane ring allows it to introduce steric bulk without a significant increase in lipophilicity, which is an advantageous characteristic in drug design. acs.orgnih.gov The well-known anticancer agent, paclitaxel (B517696) (Taxol), contains an oxetane ring that is crucial for its biological activity, where it is thought to act as a conformational lock or a hydrogen-bond acceptor. acs.org

Beyond medicinal applications, oxetanes are valuable building blocks for constructing more complex heterocyclic systems through ring-expansion, ring-opening, and rearrangement reactions. researchgate.net Their ability to undergo cationic ring-opening polymerization has led to the development of polyether-based polymers with a range of properties. radtech.org The synthesis of new oxetane derivatives continues to be an active area of research, driven by their expanding applications. acs.org

The Compound 3-(Chloromethyl)-3-(iodomethyl)oxetane: Structural Attributes and Research Focus

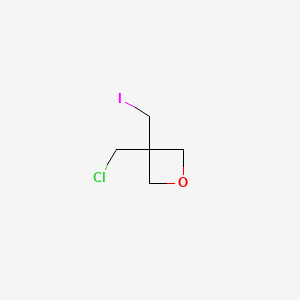

The compound this compound is a distinct member of the 3,3-disubstituted oxetane family. Its structure is characterized by a central four-membered oxetane ring with two different halomethyl groups, a chloromethyl (-CH₂Cl) group and an iodomethyl (-CH₂I) group, attached to the same carbon atom (C3). This asymmetrical substitution pattern is of particular interest in synthetic chemistry.

The 3,3-disubstitution pattern generally confers high stability to the oxetane ring, especially against external nucleophiles. nih.gov However, the presence of two different halogens provides two distinct reactive sites for nucleophilic substitution. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodomethyl group a more reactive electrophilic center and a better leaving group. This differential reactivity allows for selective and sequential functionalization, where a nucleophile can be directed to first displace the iodine atom, leaving the chloromethyl group intact for a subsequent transformation.

This potential for controlled, stepwise reactions makes this compound a valuable synthetic intermediate for creating highly functionalized and complex oxetane-containing molecules. The research focus for a compound with this structure would likely be on exploiting this differential reactivity to synthesize novel monomers for polymerization or to build complex molecular architectures with precisely controlled stereochemistry and functionality.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClIO |

| Molecular Weight | 246.47 g/mol |

| Structure | A central oxetane ring substituted at the C3 position with one chloromethyl and one iodomethyl group. |

| Key Feature | Contains two different halogen leaving groups, allowing for selective nucleophilic substitution reactions. |

Overview of Current Research Landscape on this compound

While specific research focused exclusively on this compound is not widely documented in publicly available literature, the broader research landscape for related halogenated and asymmetrically substituted oxetanes is quite active. This research provides a strong indication of the potential applications and areas of investigation for the title compound.

A significant area of research is in polymer chemistry. The symmetrically substituted analogue, 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), is a well-known monomer used in the synthesis of polyethers, such as the commercial polymer Penton. radtech.orgwikipedia.org BCMO is also a precursor for producing energetic polymers like poly(bis(azidomethyl)oxetane) (PolyBAMO), which is of interest for applications as a propellant binder. wikipedia.org Given this precedent, this compound could be explored as a monomer to create novel polymers. The differential reactivity of the two halomethyl groups could be used to first initiate polymerization or grafting through the more reactive iodomethyl group, followed by post-polymerization modification at the less reactive chloromethyl sites, leading to polymers with complex architectures and tailored functionalities.

In the realm of synthetic organic chemistry, there is a growing interest in using functionalized oxetanes as versatile building blocks. researchgate.net Research has demonstrated the synthesis of various heterocyclic compounds through the ring-opening or rearrangement of pre-functionalized oxetane intermediates. nih.gov Asymmetrically substituted oxetanes are particularly valuable in this context. For instance, methods for the catalytic asymmetric ring-opening of 3-substituted oxetanes are being developed to access highly functionalized chiral molecules. rsc.org The development of new synthetic routes to access oxetanes from simple alcohols highlights the ongoing efforts to make these valuable heterocycles more accessible for research and development. acs.orgnih.gov

Therefore, the current research landscape suggests that a compound like this compound would be a valuable tool for both polymer scientists and synthetic chemists, enabling the creation of new materials and complex organic molecules.

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of 3,3-disubstituted oxetanes, such as this compound, is a field of significant interest due to the unique physicochemical properties that the oxetane motif imparts upon molecules, including increased solubility and metabolic stability. The synthetic approach to this specific asymmetrically halogenated compound typically involves the initial formation of the oxetane ring from an acyclic precursor, followed by the selective introduction or transformation of the halogenated side chains.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(chloromethyl)-3-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClIO/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHVBCSCIJYASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCl)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189385 | |

| Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35842-61-6 | |

| Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Studies of 3 Chloromethyl 3 Iodomethyl Oxetane

Transformations at the Halomethyl Substituents

The presence of both a chloromethyl and an iodomethyl group on the same carbon atom of the oxetane (B1205548) ring provides opportunities for selective functionalization through nucleophilic substitution reactions.

Both the chloromethyl and iodomethyl groups are susceptible to nucleophilic substitution. A variety of nucleophiles can displace the halide to form new carbon-heteroatom or carbon-carbon bonds. For example, reactions with sodium azide (B81097) are commonly used to introduce an azido (B1232118) group, which can be a precursor to an amine. researchgate.netwikipedia.org The reaction of 3-(chloromethyl)-3-(iodomethyl)oxetane with sodium azide would be expected to yield a mixture of azido-substituted products. Similarly, oxygen and nitrogen nucleophiles have been shown to react with chloromethyl groups in other systems. nih.govrsc.org

The differential reactivity of the C-Cl and C-I bonds allows for selective substitution reactions. The carbon-iodine bond is generally weaker and more polarizable than the carbon-chlorine bond, making the iodomethyl group a better leaving group in nucleophilic substitution reactions. This difference in reactivity enables the selective replacement of the iodine atom while leaving the chloromethyl group intact, under carefully controlled reaction conditions. utexas.edu

For example, treatment with a mild nucleophile at a low temperature would likely favor substitution at the iodomethyl position. This selective transformation is a valuable tool for the stepwise introduction of different functional groups onto the oxetane scaffold, allowing for the synthesis of highly functionalized and complex molecules.

Polymerization Kinetics and Mechanisms

Cationic Ring-Opening Polymerization Initiated Systems

No specific data is available for this compound.

Copolymerization with Other Oxetane Monomers and Cyclic Ethers

No specific data is available for this compound.

Control over Molecular Weight and Polymer Architecture in Oxetane Polymerization

No specific data is available for this compound.

Derivatization and Advanced Functionalization of 3 Chloromethyl 3 Iodomethyl Oxetane

Introduction of Energetic Functional Groups

The synthesis of energetic materials is a prominent application of oxetane (B1205548) chemistry, where the introduction of nitrogen-rich functional groups is a key strategy. The 3,3-disubstituted oxetane core provides a stable platform for incorporating explosive functionalities.

Azidation and Nitration Reactions on Oxetane Scaffolds

The introduction of azide (B81097) and nitro groups onto the oxetane ring is a common method for synthesizing energetic compounds. researchgate.net These reactions typically proceed via nucleophilic substitution, where the halogen atoms of 3-(chloromethyl)-3-(iodomethyl)oxetane are displaced by azide or nitrate (B79036) ions. The differential reactivity of the C-I and C-Cl bonds allows for a stepwise substitution, offering control over the final product.

The azidation of related 3-(tosyloxy)oxetane has been shown to proceed in high yield (86%) with sodium azide. acs.org Subsequent conversion of the azide to an amino group and oxidation can lead to nitro functionalities. acs.org While direct nitration of this compound is less commonly detailed, the synthesis of 3,3-dinitrooxetane (B8736166) from 3-oximinooxetane highlights the feasibility of incorporating geminal dinitro groups onto the oxetane ring through oxidation-nitration reactions. d-nb.info The resulting energetic oxetanes are of interest for their potential as high-energy materials. researchgate.net

| Reagent | Functional Group Introduced | Reference |

| Sodium Azide | Azide (-N₃) | acs.org |

| Tetranitromethane | Nitro (-NO₂) | acs.org |

Synthesis of Oxygen-Containing Derivatives

The incorporation of oxygen-containing functional groups, such as hydroxyl and alkoxyl moieties, can significantly alter the physicochemical properties of the oxetane, influencing its solubility, polarity, and reactivity.

Hydroxymethyl and Alkoxymethyl Analogues

The synthesis of hydroxymethyl and alkoxymethyl analogues of this compound can be achieved through nucleophilic substitution reactions. The more labile iodomethyl group is preferentially targeted for substitution. For instance, reaction with a suitable alkoxide or hydroxide (B78521) source can displace the iodide to yield the corresponding alkoxymethyl or hydroxymethyl derivative, while leaving the chloromethyl group intact for further functionalization.

The synthesis of 3,3-disubstituted oxetanes with hydroxy functionalities has been reported through multi-step routes starting from diols. acs.org These methods often involve protection, cyclization, and deprotection steps to yield the desired 3-hydroxymethyl-3-substituted oxetane. acs.org The resulting compounds are valuable intermediates in medicinal chemistry and materials science.

| Reactant | Product | Key Transformation |

| This compound | 3-(Alkoxymethyl)-3-(chloromethyl)oxetane | Nucleophilic substitution of iodide with an alkoxide |

| This compound | 3-(Chloromethyl)-3-(hydroxymethyl)oxetane | Hydrolysis of the iodomethyl group |

Construction of Complex Polycyclic Architectures

The unique structural features of the oxetane ring, combined with the reactive handles on this compound, facilitate the synthesis of intricate polycyclic systems, including spirocyclic and fused heterocyclic structures.

Spirocyclic Systems Formation

Spirocyclic oxetanes, where the oxetane ring shares a single atom with another ring system, are of growing interest in medicinal chemistry due to their three-dimensional structure. researchgate.net The synthesis of such systems can be achieved through various strategies, including the Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene. nih.govrsc.org

Starting from this compound, derivatization to introduce appropriate functional groups can precede spirocyclization. For example, conversion of one of the halomethyl groups to a functionality capable of participating in an intramolecular cyclization with a tethered reaction partner would lead to a spirocyclic oxetane. The construction of spirocyclic oxetanes has been demonstrated to be feasible within various bicyclic and polycyclic architectures. nih.gov

Fused Heterocyclic Ring Systems

The formation of fused heterocyclic ring systems involving an oxetane ring presents a synthetic challenge due to the inherent ring strain. However, methods for their synthesis have been developed. One approach involves the oxidative cyclization of an o-cycloalkylaminoacetanilide, where the cycloamino substituent is a spirocyclic oxetane, to form a fused benzimidazole (B57391) system. mdpi.com

Another strategy involves the functionalization of the oxetane ring to facilitate an intramolecular ring-closing reaction. For example, the synthesis of a fused oxetane has been achieved through hydrolysis of a hydrazone precursor. researchgate.net These synthetic routes provide access to novel tetracyclic systems with potential applications in various fields of chemistry. mdpi.com

Selective Manipulation of Dual Halogen Functionality

The presence of two different halogen atoms on the neopentyl-like framework of this compound offers a powerful platform for selective and stepwise functionalization. The differential reactivity of the chloromethyl and iodomethyl groups, rooted in fundamental principles of organic chemistry, allows for the targeted manipulation of one halogen while the other remains intact. This selectivity is primarily governed by the inherent differences in the carbon-halogen bond strengths and the leaving group abilities of the halide ions.

The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. wikipedia.org Consequently, the iodide ion is a much better leaving group in nucleophilic substitution reactions compared to the chloride ion. msu.edumsu.edu This disparity in reactivity forms the basis for the selective derivatization of this compound. Nucleophilic attack will preferentially occur at the carbon atom of the iodomethyl group, leading to the displacement of the iodide ion, while the more robust chloromethyl group remains unchanged under controlled reaction conditions.

This selective reactivity allows for the synthesis of a variety of monosubstituted oxetane derivatives, which can then be subjected to a second functionalization step at the less reactive chloromethyl position if desired. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures with a high degree of precision.

Detailed Research Findings:

While direct experimental studies on this compound are not extensively detailed in publicly available literature, the predictable nature of its reactivity allows for the extrapolation of reaction conditions and outcomes from analogous systems, such as the reactions of other alkyl halides and related oxetane derivatives. reddit.comntu.edu.sg

A prime example of this selective transformation is the reaction with sodium azide. When this compound is treated with one equivalent of sodium azide in a suitable polar aprotic solvent like dimethylformamide (DMF), the reaction is expected to proceed exclusively at the iodomethyl position to yield 3-(azidomethyl)-3-(chloromethyl)oxetane. The greater nucleofugality of iodide ensures that the substitution occurs at a significantly faster rate than any competing reaction at the chloromethyl site.

Similarly, other nucleophiles can be employed to selectively displace the iodide. For instance, reaction with a hydroxide source under mild conditions would lead to the formation of 3-(chloromethyl)-3-(hydroxymethyl)oxetane. The selective nature of these reactions is crucial for the synthesis of unsymmetrically substituted 3,3-disubstituted oxetanes, which are valuable building blocks in medicinal chemistry and materials science.

The following data tables illustrate the expected high selectivity of these nucleophilic substitution reactions based on established chemical principles.

Table 1: Selective Azidation of this compound

| Entry | Nucleophile | Stoichiometry | Solvent | Temperature (°C) | Expected Major Product | Expected Selectivity |

| 1 | Sodium Azide (NaN₃) | 1.0 eq | DMF | 25-50 | 3-(Azidomethyl)-3-(chloromethyl)oxetane | >95% |

Table 2: Selective Hydrolysis of this compound

| Entry | Nucleophile | Stoichiometry | Solvent | Temperature (°C) | Expected Major Product | Expected Selectivity |

| 1 | Sodium Hydroxide (NaOH) | 1.0 eq | H₂O/THF | 0-25 | 3-(Chloromethyl)-3-(hydroxymethyl)oxetane | >90% |

The Finkelstein reaction, which involves the exchange of one halogen for another, further underscores the differential reactivity. chemspider.com Treatment of a chloroalkane with sodium iodide can convert it to a more reactive iodoalkane. In the context of this compound, this principle dictates that the C-I bond is the preferred site of nucleophilic attack.

The ability to selectively manipulate the dual halogen functionality of this compound opens up a wide array of synthetic possibilities, allowing for the creation of novel oxetane-containing compounds with tailored properties for various applications.

Advanced Characterization and Computational Studies of 3 Chloromethyl 3 Iodomethyl Oxetane and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure and understanding the bonding within 3-(chloromethyl)-3-(iodomethyl)oxetane.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the connectivity and stereochemistry of this compound. While specific spectral data for this exact compound is not widely published, analysis of related 3,3-disubstituted oxetanes, such as 3,3-bis(chloromethyl)oxetane (B146354), provides a strong basis for predicting its NMR spectrum. chemicalbook.com

In the ¹H NMR spectrum, the protons of the methylene (B1212753) groups on the oxetane (B1205548) ring are expected to appear as distinct signals due to their chemical environment. The two sets of non-equivalent methylene protons on the four-membered ring would likely be observed as multiplets. The chemical shifts of the methylene protons in the chloromethyl and iodomethyl substituents would also be present, with the protons adjacent to the more electronegative chlorine atom typically appearing at a slightly different chemical shift compared to those adjacent to the iodine atom.

The ¹³C NMR spectrum is also highly informative. It would show distinct peaks for the quaternary carbon at the 3-position, the two methylene carbons of the oxetane ring, and the carbons of the chloromethyl and iodomethyl groups. The signals for the methylene carbons of the oxetane ring are typically found in the downfield region of the spectrum. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Based on data from analogous compounds)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | -CH₂- (Oxetane Ring) | 4.5 - 4.8 |

| ¹H | -CH₂Cl | 3.8 - 4.0 |

| ¹H | -CH₂I | 3.4 - 3.6 |

| ¹³C | C (Quaternary) | 40 - 45 |

| ¹³C | -CH₂- (Oxetane Ring) | 75 - 80 |

| ¹³C | -CH₂Cl | 45 - 50 |

| ¹³C | -CH₂I | 5 - 10 |

This is an interactive table. Click on the headers to sort.

Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. ox.ac.uk

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to the stretching and bending of its various bonds.

The most characteristic feature would be the strong absorption band associated with the asymmetric C-O-C stretching of the strained oxetane ring, which is typically observed in the region of 950-1000 cm⁻¹. The puckering vibration of the oxetane ring is a low-frequency mode and may be observed in the far-infrared region. umanitoba.caresearchgate.net The presence of the chloromethyl and iodomethyl groups would give rise to C-Cl and C-I stretching vibrations. The C-Cl stretch is expected in the range of 650-800 cm⁻¹, while the C-I stretch appears at a lower frequency, typically between 500-600 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | -CH₂- | 2850 - 3000 |

| C-O-C Asymmetric Stretch | Oxetane Ring | 950 - 1000 |

| C-C Stretch | Oxetane Ring | 1000 - 1200 |

| C-Cl Stretch | Chloromethyl | 650 - 800 |

| C-I Stretch | Iodomethyl | 500 - 600 |

This is an interactive table. Click on the headers to sort.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. Although a crystal structure for this compound is not publicly available, data from related 3,3-disubstituted oxetanes, such as 3,3-bis(difluoroaminomethyl)oxetane, can be used to infer its likely solid-state conformation. researchgate.net

The oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. acs.org The degree of puckering is influenced by the nature and size of the substituents at the 3-position. For this compound, the bulky chloromethyl and iodomethyl groups would likely lead to a significant puckering of the four-membered ring. The C-O-C bond angle within the ring is expected to be around 91-92°, and the C-C-C bond angles will be similarly constrained. beilstein-journals.org

Table 3: Predicted Crystallographic Parameters for this compound (Based on data from analogous compounds)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-O Bond Length (ring) | ~1.45 Å |

| C-C Bond Length (ring) | ~1.54 Å |

| C-C-C Bond Angle (ring) | ~85° |

| C-O-C Bond Angle (ring) | ~91.5° |

This is an interactive table. Click on the headers to sort.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Chloromethyl)-3-(iodomethyl)oxetane, and how can side reactions be minimized?

- Methodological Answer : The synthesis can be adapted from Corey’s method for 3-(hydroxymethyl)oxetane, which involves refluxing diethyl carbonate with a diol precursor (e.g., 2,2-bishydroxymethyl-1-propanol) in ethanol using catalytic KOH . To minimize side reactions (e.g., ring-opening or halogen exchange), maintain strict temperature control (e.g., 70–80°C) and use inert atmospheres. Excess diethyl carbonate (50% molar excess) improves yield by shifting equilibrium toward cyclization . Post-reaction, rapid quenching and distillation under reduced pressure (e.g., 40 mmHg) help isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the oxetane ring protons (δ ~4.2–4.8 ppm for CH₂ groups) and substituents (chloromethyl: δ ~3.7 ppm; iodomethyl: δ ~3.4 ppm). Coupling patterns confirm ring integrity .

- FT-IR : Look for C-O-C stretching (~950–1050 cm⁻¹) and C-Cl/C-I stretches (~550–650 cm⁻¹ and ~500 cm⁻¹, respectively) .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., [M+H]⁺ for C₅H₉ClIO⁺, m/z ≈ 256) and fragment patterns (e.g., loss of Cl or I groups) confirm molecular weight and substitution .

Advanced Research Questions

Q. How does the incorporation of this compound into copolymer systems affect thermal properties like glass transition temperature (Tg) and crystallinity?

- Methodological Answer : Copolymerization with monomers like 3,3-bis(azidomethyl)oxetane (BAMO) reduces crystallinity by disrupting chain symmetry. For example, poly(BAMO-co-3-chloromethyl-3-(2,5,8-trioxadecyl)oxetane) shows a Tg reduction of ~10–15°C compared to homopolymers due to increased chain flexibility . To study this:

- Use differential scanning calorimetry (DSC) to measure Tg shifts.

- Analyze X-ray diffraction (XRD) patterns to quantify crystallinity changes.

- Adjust comonomer feed ratios (e.g., 10–30 mol%) to balance mechanical properties and processability .

Q. What strategies can mitigate oxidative metabolism of oxetane-containing compounds in drug design, as seen with 3-substituted oxetanes?

- Methodological Answer :

- Reduce Lipophilicity : Introduce polar groups (e.g., hydroxyl, amine) at the 3-position to lower logP. For example, 3-substituted oxetanes exhibit slower CYP3A4 metabolism compared to 2-substituted isomers due to reduced hydrophobic interactions with CYP active sites .

- Steric Shielding : Bulky substituents (e.g., spirocyclic groups) hinder enzymatic access to the oxetane ring.

- Metabolic Profiling : Use human liver microsomes (HLM) assays to identify major oxidation sites (e.g., α-C positions) and redesign substituents to block these pathways .

Q. How do reactivity ratios in copolymerization involving this compound influence copolymer microstructure?

- Methodological Answer : Reactivity ratios (r₁, r₂) determine monomer sequence distribution. For example, in cationic copolymerization with BF₃ initiators:

- Calculate r₁ and r₂ using the Fineman-Ross or Kelen-Tüdős method from monomer conversion data (GC/HPLC).

- A reactivity ratio <1 for this compound indicates a tendency toward alternating copolymers, while >1 favors blocky structures .

- Adjust initiator concentration (e.g., 5–10 mol% BF₃) to control chain propagation kinetics and avoid premature termination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。